IPA-3

Description

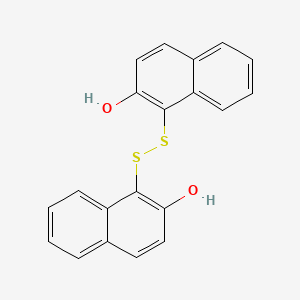

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-hydroxynaphthalen-1-yl)disulfanyl]naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O2S2/c21-17-11-9-13-5-1-3-7-15(13)19(17)23-24-20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,21-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFAXLXKIAKIUDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2SSC3=C(C=CC4=CC=CC=C43)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195311 | |

| Record name | Bis(2-hydroxy-1-naphthyl) disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42521-82-4 | |

| Record name | 1,1′-Dithiobis[2-naphthalenol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42521-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | IPA-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042521824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-hydroxy-1-naphthyl) disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IPA-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IPA-3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XFG6MQ9G2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of IPA-3, an Allosteric Inhibitor of p21-Activated Kinase 1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of IPA-3 (Inhibitor of p21-Activated Kinase-3), a selective, non-ATP-competitive, allosteric inhibitor of Group I p21-activated kinases (PAKs), with a primary focus on its interaction with PAK1. This compound functions through a novel mechanism involving covalent modification of the PAK1 autoregulatory domain, thereby preventing its activation by upstream effectors such as Cdc42. This guide details the molecular interactions, summarizes key quantitative data, provides in-depth experimental protocols for studying its activity, and illustrates the affected signaling pathways.

Core Mechanism of Action: Allosteric and Covalent Inhibition

This compound represents a significant departure from traditional ATP-competitive kinase inhibitors. Its mechanism of action is centered on the allosteric inhibition of PAK1 activation, rather than blocking the catalytic activity of the pre-activated enzyme.[1][2]

Key Features of this compound's Mechanism:

-

Non-ATP Competitive: this compound does not bind to the highly conserved ATP-binding pocket of the kinase domain, which contributes to its high selectivity.[3][4]

-

Allosteric Targeting: It specifically targets the N-terminal autoregulatory domain (ARD) of inactive PAK1.[2][4] In the inactive state, PAKs exist as homodimers where the ARD of one monomer inhibits the C-terminal kinase domain of the other.[2]

-

Covalent Binding: this compound forms a covalent bond with the PAK1 autoregulatory domain.[2][4] This binding is dependent on time and temperature.[4] The precise amino acid residue(s) involved in this covalent linkage have not yet been definitively identified in the literature.

-

Inhibition of Activator Binding: The covalent modification of the ARD by this compound physically prevents the binding of the upstream Rho GTPase, Cdc42.[2][4] The binding of Cdc42 is a critical step in the conformational changes that lead to the dissociation of the PAK1 dimer and subsequent activation.[2]

-

Prevention of Autophosphorylation: By blocking the binding of Cdc42, this compound prevents the subsequent autophosphorylation of PAK1 on key residues, such as Threonine 423 (Thr423), which is essential for full kinase activation.[3]

-

Reversibility: The inhibitory effect of this compound is reversible in the presence of reducing agents like dithiothreitol (DTT), indicating that the covalent bond likely involves a disulfide linkage.[3][4]

-

Conformational Specificity: this compound demonstrates a remarkable specificity for the inactive conformation of PAK1 and does not significantly inhibit or bind to the pre-activated form of the kinase.[1][2]

Diagram of this compound's Core Mechanism of Action

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized through various in vitro assays. A summary of the key quantitative data is presented below.

| Parameter | Target | Value | Assay Type | Reference |

| IC₅₀ | PAK1 | 2.5 µM | Cell-free kinase assay | [3][5] |

| Group II PAKs (PAK4, PAK5, PAK6) | No inhibition observed | Cell-free kinase assay | [3][4] | |

| Other Kinases (panel of 214) | >50% inhibition for only 9 kinases | Kinase panel screening | [6] | |

| Apparent Kd | Full-length PAK1 | 1.92 ± 0.2 µM | Tryptophan fluorescence spectroscopy | [2] |

| PAK1 Autoregulatory Domain (ARD) | 0.1 ± 0.01 µM | Tryptophan fluorescence spectroscopy | [2] | |

| EC₅₀ (Cell Death) | Various human leukemic cell lines | 5 to >20 µM | Cell viability assays | [7] |

| In Vivo Efficacy | Hepatocellular Carcinoma Xenograft | 2-4 mg/kg (i.p.) | Animal model | [6] |

| Prostate Cancer Xenograft | 5 mg/kg (daily) | Animal model | [8] |

Downstream Signaling Pathways Affected by this compound

By inhibiting PAK1, this compound modulates a multitude of downstream signaling pathways that are crucial for various cellular processes, particularly in the context of cancer progression.

Cytoskeletal Dynamics, Cell Migration, and Invasion

PAK1 is a master regulator of the actin cytoskeleton. Its inhibition by this compound leads to a disruption of these processes.

-

Actin Polymerization: this compound has been shown to affect actin polymerization.[9]

-

Cell Migration and Invasion: Treatment with this compound significantly inhibits the migration and invasion of various cancer cells, including those from prostate and liver cancer.[6][8] This is a direct consequence of disrupting PAK1's role in cytoskeletal remodeling.

NF-κB Signaling Pathway

PAK1 is implicated in the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation, cell survival, and proliferation. This compound has been shown to block the activation of NF-κB.[1][6] The mechanism appears to involve PAK1's influence on the nuclear translocation of the p65 subunit of NF-κB.[10][11] In some contexts, this is mediated through the inhibition of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[11]

Diagram of this compound's Effect on the PAK1-NF-κB Pathway

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway, involved in stress responses, apoptosis, and proliferation, is another downstream target of PAK1. This compound treatment has been observed to reduce the phosphorylation of JNK in hepatocellular carcinoma cells, suggesting that this compound-mediated inhibition of PAK1 can suppress the JNK signaling cascade.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro PAK1 Kinase Assay

This assay is used to determine the IC₅₀ of this compound for PAK1 by measuring the phosphorylation of a substrate.

Materials:

-

Recombinant active PAK1 (e.g., GST-PAK1)

-

Myelin Basic Protein (MBP) as a substrate

-

Cdc42-GTPγS (a non-hydrolyzable GTP analog to activate PAK1)

-

This compound dissolved in DMSO

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM MnCl₂, 0.2 mM DTT)

-

[γ-³²P]ATP

-

SDS-PAGE apparatus and reagents

-

Phosphorimager or autoradiography film

Protocol:

-

Prepare a reaction mixture containing recombinant PAK1 (e.g., 100-200 nM) and MBP (e.g., 5-10 µM) in kinase buffer.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture. Pre-incubate for 20 minutes on ice to allow for inhibitor binding.

-

Initiate the activation of PAK1 by adding Cdc42-GTPγS (e.g., 1 µM) and pre-equilibrate the reaction at 30°C for 10 minutes.

-

Start the kinase reaction by adding [γ-³²P]ATP to a final concentration of approximately 100 µM.

-

Incubate the reaction at 30°C for 20-30 minutes.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated MBP.

-

Quantify the band intensities to determine the extent of phosphorylation at each this compound concentration and calculate the IC₅₀ value.

Workflow for In Vitro Kinase Assay

[¹⁴C]-IPA-3 Covalent Binding Assay

This assay directly measures the covalent binding of radiolabeled this compound to PAK1.

Materials:

-

Recombinant PAK1

-

[¹⁴C]-IPA-3

-

Kinase Buffer

-

Acetone (ice-cold)

-

Scintillation counter and vials

Protocol:

-

Incubate recombinant PAK1 (e.g., 1-5 µM) with [¹⁴C]-IPA-3 (e.g., 10 µM) in kinase buffer at 30°C for 1 hour.

-

To separate covalently bound this compound from free this compound, precipitate the protein by adding 10 volumes of ice-cold acetone.

-

Incubate at -20°C for 1 hour to ensure complete precipitation.

-

Centrifuge to pellet the protein-IPA-3 adduct.

-

Carefully remove the supernatant containing the free [¹⁴C]-IPA-3.

-

Wash the pellet with acetone to remove any residual free radiolabel.

-

Solubilize the protein pellet in a buffer containing SDS (e.g., 2% SDS).

-

Transfer the solubilized sample to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

The amount of bound [¹⁴C]-IPA-3 can be quantified based on the specific activity of the radiolabeled compound.

Western Blot Analysis of PAK1 Phosphorylation

This method is used to assess the effect of this compound on PAK1 activation in a cellular context by detecting the phosphorylation of PAK1 at Thr423.

Materials:

-

Cell line of interest

-

This compound

-

Cell lysis buffer containing phosphatase and protease inhibitors

-

Primary antibodies: anti-phospho-PAK1 (Thr423) and anti-total PAK1

-

HRP-conjugated secondary antibody

-

ECL Western blotting detection reagents

-

Western blotting apparatus and reagents

Protocol:

-

Culture cells to the desired confluency.

-

Treat the cells with various concentrations of this compound (or DMSO as a control) for a specified time.

-

If necessary, stimulate the cells with an activator of PAK1 (e.g., a growth factor) to induce phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-PAK1 (Thr423) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using ECL reagents.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against total PAK1.

-

Quantify the band intensities to determine the ratio of phosphorylated PAK1 to total PAK1.

Conclusion

This compound is a valuable research tool for investigating the roles of Group I PAKs in various cellular processes. Its unique allosteric and covalent mechanism of action provides a high degree of selectivity, making it a powerful probe for dissecting PAK1-mediated signaling pathways. This technical guide has provided a detailed overview of its mechanism, quantitative activity, effects on downstream signaling, and key experimental protocols, offering a comprehensive resource for researchers in the field of kinase signaling and drug discovery. The continued study of this compound and the development of next-generation allosteric PAK inhibitors hold promise for therapeutic interventions in diseases driven by aberrant PAK signaling, such as cancer.

References

- 1. This compound inhibits the growth of liver cancer cells by suppressing PAK1 and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An allosteric kinase inhibitor binds the p21-activated kinase (Pak) autoregulatory domain covalently - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. IPA 3 | P21-activated Kinases | Tocris Bioscience [tocris.com]

- 6. This compound Inhibits the Growth of Liver Cancer Cells By Suppressing PAK1 and NF-κB Activation | PLOS One [journals.plos.org]

- 7. Group I PAK Inhibitor this compound Induces Cell Death and Affects Cell Adhesivity to Fibronectin in Human Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PAK1 inhibitor this compound mitigates metastatic prostate cancer-induced bone remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The PAK1-Stat3 Signaling Pathway Activates IL-6 Gene Transcription and Human Breast Cancer Stem Cell Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. PAK1 modulates a PPARγ/NF-κB cascade in intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Downstream Signaling Pathways of IPA-3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core downstream signaling pathways affected by IPA-3, a selective, non-ATP-competitive, allosteric inhibitor of Group I p21-activated kinases (PAKs), with a primary focus on PAK1. This compound covalently binds to the autoregulatory domain of PAK1, preventing its activation by upstream effectors such as Cdc42 and Rac1.[1][2] This inhibitory action has profound effects on a multitude of cellular processes, making this compound a valuable tool for cancer research and a potential therapeutic agent.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the efficacy of this compound from various in vitro studies.

Table 1: Inhibitory Concentration of this compound

| Target/Process | System | IC50/EC50 | Reference(s) |

| PAK1 Kinase Activity | Cell-free assay | 2.5 µM | [1] |

| Cell Growth (NALM-6) | Human Pre-B cell leukemia | 0.97694 µM | [1] |

| Cell Growth (SW1710) | Human anaplastic thyroid carcinoma | 1.17833 µM | [1] |

| Cell Death | Human leukemic cell lines | 5 to >20 µM | [3] |

| Cofilin Phosphorylation | Human leukemic cell lines | 5 to 20 µM | [3] |

Table 2: Effects of this compound on Cell Viability and Proliferation

| Cell Line | Assay | Concentration | Effect | Reference(s) |

| H2M (Metastatic HCC) | MTT Assay | 20 µM | Significant reduction in cell viability | [4] |

| Lung Cancer Cells | MTT Assay | 2, 5, 10, 15 µM | Dose-dependent reduction in proliferation | [5] |

| Breast Cancer & Melanoma | MTT Assay | Varies | IC50 correlates with PAK1 expression levels | [6] |

| Prostate Cancer (PC-3, LNCaP, DU-145) | MTT Assay | Dose-dependent | Inhibition of cell growth | [7] |

Core Signaling Pathways Modulated by this compound

This compound, through its inhibition of PAK1, modulates several critical signaling cascades involved in cell survival, proliferation, migration, and apoptosis.

PAK1/JNK/Paxillin Signaling Pathway

One of the well-documented downstream effects of this compound is the inhibition of the JNK/Paxillin pathway, which is crucial for cell motility. This compound treatment leads to a dose-dependent reduction in the phosphorylation of JNK, a direct downstream target of PAK1.[2] This, in turn, prevents the phosphorylation of paxillin, a focal adhesion-associated protein, thereby impairing cell migration.[2]

NF-κB Signaling Pathway

This compound has been shown to suppress the nuclear translocation and activation of NF-κB.[2][4] In unstimulated cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation by signals such as TNF-α, PAK1 can mediate the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes involved in inflammation, cell survival, and proliferation. This compound blocks this process by inhibiting PAK1 activation.[2]

Apoptosis Pathway

This compound induces apoptosis in various cancer cell lines.[3][4] This is achieved through the activation of caspase-3 and subsequent cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[3] PAK1 is known to phosphorylate and inactivate the pro-apoptotic protein Bad. By inhibiting PAK1, this compound may relieve this inhibition on Bad, thereby promoting apoptosis.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound Inhibits the Growth of Liver Cancer Cells By Suppressing PAK1 and NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Group I PAK Inhibitor this compound Induces Cell Death and Affects Cell Adhesivity to Fibronectin in Human Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Liposomal-mediated delivery of the p21 activated kinase-1 (PAK-1) inhibitorIPA-3limits prostate tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery, Synthesis, and Application of IPA-3, a Selective PAK1 Allosteric Inhibitor

Executive Summary: p21-activated kinases (PAKs) are critical signaling nodes that link Rho GTPase activation to a multitude of cellular processes, including cytoskeletal dynamics, cell motility, survival, and proliferation.[1] The founding member, PAK1, is frequently dysregulated in various human cancers, making it a compelling target for therapeutic intervention.[2] This document provides a comprehensive technical overview of the inhibitor of PAK1 activation-3 (IPA-3), a pioneering allosteric inhibitor. We detail its discovery, chemical synthesis, unique mechanism of action, and biological effects, supported by quantitative data and detailed experimental protocols. Furthermore, we visualize key pathways and workflows using Graphviz to provide researchers and drug development professionals with a thorough understanding of this important chemical tool.

Discovery and Rationale

The search for PAK1 inhibitors has been an area of intense research. While many inhibitors target the highly conserved ATP-binding pocket of kinases, this approach can lead to off-target effects and a lack of specificity.[2] The discovery of this compound stemmed from a deliberate effort to identify non-ATP-competitive inhibitors that would offer a more selective mechanism of action.[3] this compound was identified as a cell-permeable, allosteric inhibitor that uniquely targets the autoregulatory domain of group I PAKs (PAK1, PAK2, and PAK3), preventing their activation without affecting already-active kinases.[3][4][5]

Synthesis of this compound

This compound, with the chemical name 1,1'-dithiobis-2-naphthalenol, is a disulfide derivative. Its synthesis involves the formation of a disulfide bond between two 2-naphthalenol (also known as β-naphthol) molecules.

Logical Synthesis Workflow

The synthesis is a straightforward oxidative coupling reaction.

Caption: Logical workflow for the synthesis of this compound.

General Experimental Protocol

While the seminal papers focus on the biological activity, the synthesis of symmetrical disulfides from thiols or related precursors is a standard chemical transformation. A general procedure would involve:

-

Preparation of a Thiol Precursor: 2-Naphthalenol is converted to a corresponding thiol or sulfenyl chloride derivative.

-

Oxidative Coupling: The intermediate is then subjected to controlled oxidation to form the symmetrical disulfide bond.

-

Purification: The final product, this compound, is purified from the reaction mixture, typically using column chromatography or recrystallization.

-

Characterization: The structure and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC).[6]

Mechanism of Action

This compound's inhibitory mechanism is distinct from ATP-competitive inhibitors. It functions as a non-ATP-competitive, allosteric inhibitor that binds covalently to the regulatory domain of PAK1.[5][6]

-

Covalent Binding: this compound forms a covalent bond with the PAK1 protein, specifically within its N-terminal autoregulatory domain. This interaction is time- and temperature-dependent.[6][7]

-

Allosteric Inhibition: By binding to the autoregulatory domain, this compound locks the kinase in an inactive conformation. This prevents the binding of upstream activators, such as the GTPases Cdc42 and Rac.[3][6]

-

Critical Disulfide Bond: The disulfide bond within the this compound molecule is essential for its inhibitory activity. Reduction of this bond by agents like dithiothreitol (DTT) abolishes its ability to inhibit PAK1.[6][7]

-

Selectivity: This mechanism confers high selectivity for group I PAKs (PAK1, PAK2, PAK3) over group II PAKs (PAK4, PAK5, PAK6).[4] It inhibits the activation of PAK1 but does not inhibit the kinase once it has already been activated.[6][7]

Caption: Mechanism of this compound allosteric inhibition of PAK1.

Quantitative Biological Data

The biological activity of this compound has been quantified across various in vitro and cellular assays.

| Assay Type | Target/Cell Line | Parameter | Value | Reference(s) |

| In Vitro Kinase Assay | PAK1 | IC₅₀ | 2.5 µM | [4][6][7][8] |

| Kinase Specificity | Group II PAKs (4-6) | Inhibition | None observed | [6][7][8] |

| Antiviral Assay | SARS-CoV-2 (in Vero cells) | IC₅₀ | 8.5 µM | [4] |

| Antiviral Assay | SARS-CoV-2 nsp15 | IC₅₀ | 6.8 µM | [4] |

| Cell Proliferation | Hepatocellular Carcinoma (HCC) Cells (H2M, MHCC97-L, HepG2) | Effective Conc. | 5 - 10 µM | [4] |

| Cell Proliferation | Human Hematopoietic Cells | EC₅₀ | 5 - >20 µM | [9] |

| In Vivo Tumor Growth | MHCC97-L Xenograft | Dose | 2 and 4 mg/kg | [4] |

Key Experimental Methodologies

In Vitro PAK1 Kinase Assay

This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by PAK1.

-

Pre-incubation: Recombinant PAK1 (e.g., 150 nM) is pre-incubated with a substrate like Myelin Basic Protein (MBP, e.g., 8.3 µM) and varying concentrations of this compound (or DMSO as a vehicle control) in a kinase buffer. This step is typically performed on ice (4°C) for about 20 minutes.[8]

-

Activation: The upstream activator, such as a non-hydrolyzable GTP analog-bound Cdc42 (Cdc42-GTPγS, e.g., 3.2 µM), is added to the mixture. The reaction is then allowed to equilibrate at 30°C for 10 minutes.[8]

-

Initiation: The kinase reaction is initiated by adding ATP (e.g., 30 µM) that has been spiked with radioactive [γ-³²P]ATP.[8]

-

Reaction & Quenching: The reaction proceeds for a set time (e.g., 10 minutes) at 30°C and is then stopped by adding SDS-PAGE loading buffer.

-

Analysis: The reaction products are separated by SDS-PAGE. The gel is dried, and the incorporation of ³²P into the MBP substrate is visualized and quantified by autoradiography. The IC₅₀ value is calculated from the dose-response curve.[8]

Cell Proliferation (MTS) Assay

This assay assesses the effect of this compound on the metabolic activity and proliferation of cells.

-

Cell Seeding: Cells (e.g., human primary schwannoma cells) are seeded into 96-well plates and allowed to adhere and grow for a specified period (e.g., 2 days).[8]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 5 µM, 20 µM) or a control compound (like the inactive analog PIR-3.5 or DMSO). Cells are then incubated for a desired duration (e.g., 24 hours).[8]

-

MTS Reagent Addition: An MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution is added to each well.[8]

-

Incubation: The plates are incubated for a period (e.g., 3 hours) to allow viable, metabolically active cells to convert the MTS tetrazolium salt into a colored formazan product.

-

Measurement: The absorbance of the formazan product is measured at 490 nm using a microplate reader. The results are used to determine the effect of this compound on cell viability and proliferation relative to the control.[8]

Signaling Pathways Modulated by this compound

By inhibiting PAK1, this compound influences numerous downstream signaling cascades, most notably those controlling the actin cytoskeleton.

PAK1 Upstream Activation

PAK1 activation is a key event downstream of growth factor receptors and Rho family GTPases.

Caption: Upstream signaling pathway leading to PAK1 activation.

PAK1 Downstream Cytoskeletal Regulation

Once active, PAK1 phosphorylates numerous substrates that regulate the dynamics of the actin-myosin cytoskeleton, impacting cell motility and morphology.[10]

Caption: Downstream cytoskeletal signaling pathways regulated by PAK1.

Conclusion and Future Directions

This compound represents a landmark discovery in kinase inhibitor research, demonstrating the viability and selectivity of an allosteric, non-ATP-competitive approach.[3] Its unique covalent mechanism of action has made it an invaluable tool for dissecting the complex roles of group I PAKs in cell biology. While its properties may not be ideal for clinical use, this compound serves as a critical proof-of-concept compound.[3][11] Future research will likely focus on developing next-generation this compound-like molecules with improved pharmacological properties, potentially leading to novel therapeutics for cancer and other diseases driven by aberrant PAK1 signaling.[3]

References

- 1. pnas.org [pnas.org]

- 2. This compound Inhibits the Growth of Liver Cancer Cells By Suppressing PAK1 and NF-κB Activation | PLOS One [journals.plos.org]

- 3. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | PAK | TargetMol [targetmol.com]

- 9. Group I PAK inhibitor this compound induces cell death and affects cell adhesivity to fibronectin in human hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The p21‐activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The response to PAK1 inhibitor IPA3 distinguishes between cancer cells with mutations in BRAF and Ras oncogenes - PMC [pmc.ncbi.nlm.nih.gov]

IPA-3: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Research Tool for p21-Activated Kinase 1 (PAK1) Inhibition

IPA-3 (2,2'-Dihydroxy-1,1'-dinaphthyldisulfide) has emerged as a valuable research tool for investigating the roles of Group I p21-activated kinases (PAKs), particularly PAK1. As a selective, non-ATP-competitive, allosteric inhibitor, this compound offers a unique mechanism to probe PAK1 signaling in various cellular contexts. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of its interactions and applications.

Core Mechanism of Action

This compound functions as a highly selective inhibitor of PAK1.[1] Unlike many kinase inhibitors that target the conserved ATP-binding pocket, this compound is a non-ATP-competitive, allosteric inhibitor.[2][3][4] Its mechanism involves covalent binding to the regulatory domain of PAK1.[2][3][5] This interaction is time- and temperature-dependent and prevents the binding of the upstream activator Cdc42, a critical step for PAK1 activation.[2][3] By binding to the autoregulatory domain, this compound effectively locks the kinase in an inactive conformation.[6] A key structural feature of this compound is its disulfide bond, which is crucial for its inhibitory activity; reduction of this bond by agents like dithiothreitol (DTT) abolishes its effect on PAK1.[3][4]

Notably, this compound inhibits the activation of PAK1 by various stimuli but does not inhibit pre-activated PAK1.[3][4] It has been shown to prevent Cdc42-stimulated and sphingosine-dependent autophosphorylation of PAK1 at Threonine 423 (Thr423).[2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound activity based on available research.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 2.5 µM | Cell-free assay against PAK1 | [2][3][4][6] |

| Selectivity | No inhibition of Group II PAKs (PAK4-6) | Cell-free assay | [2][3][4] |

| Cellular Effects | Concentration | Cell Type | Effect | Reference |

| Cell Spreading Reduction | 2 µM, 5 µM, 20 µM | Human primary Schwann and schwannoma cells | Dose-dependent reduction in cell spreading | [3] |

| Adhesion Reduction | Dose-dependent | Schwann and schwannoma cells | Significant reduction in the number of adherent cells | [3] |

| Cell Death Induction | EC50: 5 to >20 µM | Various human leukemic cell lines | Induction of cell death | [7] |

| Inhibition of Proliferation | Not specified | Murine metastatic prostate cancer (RM1) cells | Significant inhibition of proliferation | [8] |

| Inhibition of Motility | Not specified | Murine metastatic prostate cancer (RM1) cells | Significant inhibition of motility | [8] |

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway through which this compound inhibits PAK1 activation.

Caption: Mechanism of this compound inhibition of PAK1 activation.

Experimental Protocols

In Vitro Kinase Assay

This protocol is designed to assess the inhibitory activity of this compound on PAK1 in a cell-free system.

Materials:

-

Recombinant PAK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

This compound

-

DMSO (vehicle control)

-

Kinase buffer

-

Active Cdc42-GTPγS

-

ATP (containing [³²P]ATP)

-

SDS-PAGE apparatus

-

Autoradiography equipment

Procedure:

-

Pre-incubate 150 nM of PAK1 with 8.3 µM of MBP and the desired concentrations of this compound or DMSO in kinase buffer for 20 minutes at 4°C.[4]

-

Add 3.2 µM of Cdc42-GTPγS to the reaction mixture and pre-equilibrate for 10 minutes at 30°C.[4]

-

Initiate the kinase reaction by adding ATP to a final concentration of 30 µM, including [³²P]ATP.[4]

-

Incubate the reaction for 10 minutes.[4]

-

Stop the reaction and analyze the results by SDS-PAGE and autoradiography to detect the phosphorylation of MBP.[4]

Cell Viability/Proliferation Assay (MTS Assay)

This protocol measures the effect of this compound on the viability and proliferation of cells in culture.

Materials:

-

Human primary schwannoma cells (or other cell line of interest)

-

96-well plates

-

Cell culture medium

-

This compound

-

PIR-3.5 (negative control)

-

MTS solution

-

Plate reader for absorbance measurement at 490 nm

Procedure:

-

Seed human primary schwannoma cells in 96-well plates and grow for 2 days.[4]

-

Treat the cells with varying concentrations of this compound (e.g., 5 µM, 20 µM) or the negative control compound PIR-3.5 (e.g., 20 µM) for 24 hours.[4] Include an untreated control group.

-

Add MTS solution to each well and incubate for 3 hours.[4]

-

Measure the absorbance at 490 nm using a plate reader.[4]

-

Calculate the mean and standard error of the mean from at least three independent experiments.[4]

Experimental Workflow: Investigating this compound Effects on Cell Migration

The following diagram outlines a typical workflow for studying the impact of this compound on cell migration.

Caption: Workflow for a cell migration (scratch) assay using this compound.

Applications in Research and Drug Development

This compound serves as a critical tool for:

-

Target Validation: Elucidating the specific roles of PAK1 in various cellular processes such as proliferation, migration, and survival.[1][8][9]

-

Cancer Research: Investigating the therapeutic potential of PAK1 inhibition in various cancers, including melanoma, colon carcinoma, liver cancer, and prostate cancer.[1][8][9] Studies have shown that cancer cells with NRAS and KRAS mutations may be more sensitive to this compound.[9]

-

Signal Transduction Studies: Dissecting the downstream signaling pathways regulated by PAK1.

-

Drug Discovery: Although this compound itself may not have the ideal chemical properties for clinical use, it provides a valuable pharmacological tool to probe the consequences of PAK1 inhibition and to validate PAK1 as a therapeutic target.[9]

Logical Relationship of this compound's Covalent Inhibition

The diagram below illustrates the logical steps leading to the irreversible inhibition of PAK1 by this compound.

Caption: Logical flow of this compound's covalent inhibition of PAK1.

References

- 1. This compound Inhibits the Growth of Liver Cancer Cells By Suppressing PAK1 and NF-κB Activation | PLOS One [journals.plos.org]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | PAK | TargetMol [targetmol.com]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. IPA 3 | P21-activated Kinases | Tocris Bioscience [tocris.com]

- 7. Group I PAK inhibitor this compound induces cell death and affects cell adhesivity to fibronectin in human hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PAK1 inhibitor this compound mitigates metastatic prostate cancer-induced bone remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The response to PAK1 inhibitor IPA3 distinguishes between cancer cells with mutations in BRAF and Ras oncogenes - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of IPA-3 on Gene Expression: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Mechanisms and Effects of the PAK1 Inhibitor, IPA-3.

This technical guide provides a comprehensive overview of the molecular inhibitor this compound and its profound impact on gene expression. This compound, a selective, non-ATP competitive inhibitor of Group I p21-activated kinases (PAKs), offers a valuable tool for investigating cellular signaling pathways and holds potential as a therapeutic agent. This document details its mechanism of action, its influence on key signaling cascades, and the resulting alterations in the expression of a multitude of genes. Detailed experimental protocols and visual representations of the involved pathways are provided to facilitate further research and drug development efforts.

Core Mechanism of Action

This compound (1,1'-Dithiodi-2-naphthol) is a highly selective inhibitor of Group I PAKs, which include PAK1, PAK2, and PAK3, with a reported IC50 of 2.5 μM for PAK1 in cell-free assays.[1][2][3] Unlike many kinase inhibitors that target the highly conserved ATP-binding pocket, this compound functions as an allosteric inhibitor.[4] Its unique mechanism involves the covalent binding to the autoregulatory domain of PAK1.[1][2] This interaction prevents the binding of upstream activators, such as the Rho GTPases Cdc42 and Rac1, thereby locking PAK1 in an inactive conformation.[1][2] This allosteric inhibition confers a remarkable degree of selectivity for Group I PAKs, with no significant inhibition of Group II PAKs (PAK4-6) or a wide range of other kinases.[1][2][4]

Impact on Key Signaling Pathways

The inhibition of PAK1 by this compound instigates a cascade of downstream effects, significantly altering several critical signaling pathways that govern a host of cellular processes.

The PAK1 Signaling Cascade

As a direct inhibitor of PAK1, this compound effectively blocks the autophosphorylation of PAK1 at key residues like Threonine 423, a critical step in its activation.[5] This leads to the downstream inactivation of PAK1 substrates. One of the well-documented consequences is the reduced phosphorylation of c-Jun N-terminal kinase (JNK), a key player in stress responses and apoptosis.[4][6]

The NF-κB Signaling Pathway

This compound has been demonstrated to be a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][7] NF-κB is a critical transcription factor that regulates the expression of genes involved in inflammation, immunity, cell survival, and proliferation. Studies have shown that this compound treatment can suppress the activation of NF-κB and prevent its translocation to the nucleus.[4] This inhibitory effect on NF-κB leads to the downregulation of its target genes, such as the pro-inflammatory enzyme Cyclooxygenase-2 (COX-2).[4]

The STAT3 Signaling Pathway

Emerging evidence suggests a functional link between PAK1 and Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor implicated in cell proliferation, survival, and differentiation.[8] PAK1 can physically interact with Janus Kinase 2 (JAK2) and STAT3, and this complex can regulate the transcription of target genes, including Interleukin-6 (IL-6), a key cytokine in inflammation and cancer.[8] By inhibiting PAK1, this compound can disrupt the PAK1/STAT3 complex, leading to reduced STAT3 phosphorylation and subsequent downregulation of its target genes, thereby inhibiting processes like cancer stem cell formation.[8]

Quantitative Impact on Gene Expression

Table 1: Genes Downregulated by this compound Treatment

| Gene Symbol | Gene Name | Function | Cancer Type/Cell Line | Reference |

| COX-2 (PTGS2) | Cyclooxygenase-2 | Inflammation, Proliferation | Papilloma Cells | [4] |

| MMP9 | Matrix Metallopeptidase 9 | Cell Migration, Invasion | Prostate Cancer | [9] |

| VEGFA | Vascular Endothelial Growth Factor A | Angiogenesis | - | [9] |

| CCND1 | Cyclin D1 | Cell Cycle Progression | - | [9] |

| E2F1 | E2F Transcription Factor 1 | Cell Cycle Progression, DNA Replication | Squamous NSCLC | |

| MYOGENIN | Myogenin | Muscle Differentiation | Myoblasts | [10] |

Table 2: Genes Upregulated by this compound Treatment

| Gene Symbol | Gene Name | Function | Cell Type | Reference |

| Pck1 | Phosphoenolpyruvate carboxykinase 1 | Gluconeogenesis | Primary Hepatocytes | [11] |

| G6pc | Glucose-6-phosphatase catalytic subunit | Gluconeogenesis | Primary Hepatocytes | [11] |

Table 3: Other Notable Gene Expression Changes

| Gene/Pathway | Effect of this compound | Cellular Process | Reference |

| Tissue Factor (TF) | Modulates transcription | Blood Coagulation | [6] |

| Tissue Factor Pathway Inhibitor (TFPI) | Modulates transcription | Blood Coagulation | [6] |

| IL-6 | Inhibits transcription | Inflammation, Cancer Stem Cells | [8] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on gene expression and signaling pathways.

Cell Culture and this compound Treatment

-

Cell Lines: A variety of cell lines can be used, depending on the research question (e.g., HCC cell lines like HepG2 and H2M, breast cancer cell lines, prostate cancer cell lines).

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10-20 mM).

-

Treatment: For experiments, cells are seeded and allowed to adhere overnight. The media is then replaced with fresh media containing the desired concentration of this compound or DMSO as a vehicle control. Treatment concentrations typically range from 5 to 20 µM, and incubation times vary from a few hours to 48 hours, depending on the assay.[4][12]

Western Blot Analysis for Protein Expression and Phosphorylation

This protocol is designed to assess the levels of total and phosphorylated proteins in response to this compound treatment.

-

Reagents:

-

RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitor cocktails.

-

BCA Protein Assay Kit.

-

Laemmli Sample Buffer (4x).

-

Primary antibodies (e.g., anti-phospho-PAK1 (Thr423), anti-PAK1, anti-phospho-JNK, anti-JNK, anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-GAPDH or β-actin as a loading control).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

-

Procedure:

-

After this compound treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine protein concentration of the supernatant using a BCA assay.

-

Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is for quantifying the mRNA levels of target genes affected by this compound.

-

Reagents:

-

RNA extraction kit (e.g., TRIzol or column-based kits).

-

cDNA synthesis kit.

-

SYBR Green qPCR master mix.

-

Gene-specific forward and reverse primers (see Table 4).

-

-

Procedure:

-

Extract total RNA from this compound treated and control cells.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using SYBR Green master mix, cDNA template, and gene-specific primers. A housekeeping gene (e.g., GAPDH or ACTB) should be used for normalization.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

-

Table 4: Validated qPCR Primer Sequences for Human Genes

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |

| COX-2 (PTGS2) | CGGTGAAACTCTGGCTAGACAG | GCAAACCGTAGATGCTCAGGGA | [13] |

| MMP9 | GAGTGGCAGGGGGAAGATGC | CCTCAGGGCACTGCAGGATG | [14] |

| VEGFA | CCTTGCTGCTCTACCTCCAC | CACACAGGATGGCTTGAAGA | [8][15] |

| CCND1 (Cyclin D1) | TCTACACCGACAACTCCATCCG | TCTGGCATTTTGGAGAGGAAGTG | [10] |

| E2F1 | TGAACCGAAACTCTGGCAGCTG | CATCAGCTTGCGAAAAGGAGCC | [16] |

| GAPDH | GAAGGTCGGTGTGAACGGATTTG | AATGAAGGGGTCGTTGATGGC | [17] |

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to this compound.

-

Materials:

-

Cells (e.g., HEK293T).

-

NF-κB luciferase reporter plasmid (containing NF-κB response elements upstream of the luciferase gene).

-

Control plasmid (e.g., Renilla luciferase) for transfection normalization.

-

Transfection reagent.

-

Luciferase assay system.

-

Luminometer.

-

-

Procedure:

-

Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid.

-

After 24 hours, treat the cells with an NF-κB activator (e.g., TNF-α) in the presence or absence of this compound.

-

After the desired incubation time (e.g., 6-24 hours), lyse the cells.

-

Measure the firefly and Renilla luciferase activities using a luminometer.

-

Normalize the NF-κB (firefly) luciferase activity to the control (Renilla) luciferase activity to determine the relative NF-κB transcriptional activity.

-

Conclusion

This compound serves as a powerful and selective tool for dissecting the intricate roles of Group I PAKs in cellular signaling and gene regulation. Its allosteric mechanism of action provides a high degree of specificity, making it an invaluable reagent for both basic research and preclinical studies. The inhibitory effects of this compound on the PAK1, NF-κB, and STAT3 signaling pathways underscore its potential to modulate a wide array of cellular processes, including proliferation, inflammation, and apoptosis, through the regulation of gene expression. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting PAK1 signaling. Future studies employing high-throughput transcriptomic and proteomic analyses will undoubtedly provide a more comprehensive understanding of the global impact of this compound on cellular function and its potential applications in treating a range of diseases, including cancer.

References

- 1. Hyperactivation of p21-Activated Kinases in Human Cancer and Therapeutic Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Prognostic risk assessment model and drug sensitivity analysis of colon adenocarcinoma (COAD) based on immune-related lncRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. The response to PAK1 inhibitor IPA3 distinguishes between cancer cells with mutations in BRAF and Ras oncogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. P21-Activated Kinase 1 Regulates Resistance to BRAF Inhibition in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ArrayExpress--a public repository for microarray gene expression data at the EBI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GEO Accession viewer [ncbi.nlm.nih.gov]

- 11. PAK1 overexpression promotes myxofibrosarcoma angiogenesis through STAT5B-mediated CSF2 transactivation: clinical and therapeutic relevance of amplification and nuclear entry [ijbs.com]

- 12. NDLI: Correction: Why Has the Number of Scientific Retractions Increased? [ndl.gov.in]

- 13. GEO Accession viewer [ncbi.nlm.nih.gov]

- 14. QIAGEN Bioinformatics Manuals [resources.qiagenbioinformatics.com]

- 15. Republished: Tracing PAKs from GI inflammation to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ArrayExpress < BioStudies < EMBL-EBI [ebi.ac.uk]

- 17. Small Molecule Inhibitors for Hepatocellular Carcinoma: Advances and Challenges [mdpi.com]

Methodological & Application

Application Notes and Protocols: IPA-3 Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

IPA-3 (1,1'-Dithiodi-2-naphthol) is a potent and selective allosteric inhibitor of Group I p21-activated kinases (PAKs), with a particularly strong inhibitory effect on PAK1.[1][2][3][4] Unlike ATP-competitive inhibitors, this compound targets the autoregulatory domain of PAK1, preventing its activation by upstream effectors such as Cdc42 and Rac1.[1][5] This unique mechanism of action makes this compound a valuable tool for investigating the physiological and pathological roles of PAK1 signaling in various cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival.[6][7][8] Notably, dysregulation of the PAK1 signaling pathway has been implicated in the progression of several cancers, making this compound a compound of significant interest in oncological research.[8][9][10][11]

Mechanism of Action

This compound functions as a non-ATP-competitive inhibitor of PAK1.[1][2][3] Its mechanism involves the covalent binding to the autoregulatory domain of PAK1.[1][5] This interaction prevents the conformational changes required for kinase activation that are normally induced by the binding of small Rho GTPases like Cdc42 and Rac1.[1][5] Consequently, this compound effectively blocks the autophosphorylation of PAK1 at Threonine 423, a critical step in its activation cascade.[1][2] It is important to note that this compound does not inhibit already activated PAK1.[1][2][3] The inhibitory activity of this compound is dependent on its disulfide bond, which can be reversed by reducing agents like dithiothreitol (DTT).[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and its effects on various cancer cell lines.

Table 1: this compound Inhibitory Activity

| Parameter | Value | Reference |

| Target | Group I p21-activated kinases (PAK1, PAK2, PAK3) | [12] |

| IC50 (PAK1, cell-free assay) | 2.5 µM | [1][2][3][4] |

| Selectivity | No significant inhibition of Group II PAKs (PAK4-6) | [1][2][3] |

Table 2: Effective Concentrations of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Concentration Range | Observed Effects | Reference |

| H2M, H2P, HepG2, MHCC97L | Hepatocellular Carcinoma | 10 - 40 µM | Inhibition of proliferation, colony formation, and induction of apoptosis. | [10][11][13][14] |

| Human primary schwannoma cells | Schwannoma | 5 - 20 µM | Reduction in cell spreading and adhesion. | [2][3] |

| JURL-MK1, MOLM-7, K562, CML-T1, HL-60, Karpas-299, Jurkat, HEL | Human hematopoietic cells | 5 - 20 µM | Induction of cell death and decreased adhesivity to fibronectin. | [15] |

| A375 | Melanoma | 1 - 40 µM | Inhibition of proliferation and colony formation, G1-phase cell cycle arrest. | [16] |

Signaling Pathway Diagram

Caption: PAK1 Signaling Pathway and Inhibition by this compound.

Experimental Workflow Diagram

Caption: General Experimental Workflow for this compound Treatment.

Experimental Protocols

Reagent Preparation

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound by dissolving 3.5045 mg of this compound (Molecular Weight: 350.45 g/mol ) in 1 mL of DMSO. Store in aliquots at -20°C or -80°C, protected from light.

-

Cell Culture Medium: Use the appropriate complete medium supplemented with fetal bovine serum (FBS) and antibiotics for the specific cell line being cultured.

Cell Seeding and this compound Treatment

-

Seed the cells in the desired culture plates (e.g., 96-well, 6-well, or 10 cm dishes) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

-

On the following day, replace the old medium with fresh medium containing the desired final concentrations of this compound. A vehicle control (DMSO) should be included in all experiments.

-

Incubate the cells for the specified duration (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

Cell Viability Assay (MTS Assay)

-

Following this compound treatment in a 96-well plate, add 20 µL of MTS reagent to each well.[8][13]

-

Incubate the plate for 1-4 hours at 37°C in a humidified incubator.[8][13]

-

Measure the absorbance at 490 nm using a microplate reader.[8][11]

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Cell Proliferation Assay (BrdU Incorporation)

-

Add BrdU labeling solution to the cell culture medium at a final concentration of 10 µM and incubate for 2-24 hours, depending on the cell division rate.[17]

-

After incubation, wash the cells twice with PBS.

-

Fix the cells and denature the DNA according to the manufacturer's protocol of the BrdU detection kit. This typically involves an acid treatment (e.g., 1-2.5 M HCl).[2]

-

Incubate with an anti-BrdU primary antibody, followed by a fluorescently labeled secondary antibody.[18]

-

Visualize and quantify the BrdU-positive cells using fluorescence microscopy or flow cytometry.

Apoptosis Assay (Annexin V Staining)

-

Harvest both adherent and floating cells after this compound treatment.

-

Wash the cells twice with cold PBS and resuspend them in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[3][6]

-

Add fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[1][3]

-

Incubate for 15 minutes at room temperature in the dark.[1][3][6]

-

Add a viability dye such as propidium iodide (PI) or DAPI to distinguish between early apoptotic, late apoptotic/necrotic, and viable cells.[1][4][12]

-

Analyze the cells by flow cytometry within one hour of staining.[3][6]

Colony Formation Assay

-

Prepare a single-cell suspension of the desired cells.

-

Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.

-

Treat the cells with various concentrations of this compound or vehicle control.

-

Allow the cells to grow for 1-3 weeks in a humidified incubator, replacing the medium as needed.[19]

-

After the incubation period, wash the colonies with PBS, fix them with a solution such as 6.0% (v/v) glutaraldehyde, and stain with 0.5% (w/v) crystal violet.[19]

-

Count the number of colonies (defined as a cluster of at least 50 cells).[19][20]

Western Blot Analysis

-

After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.[14][21]

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[14][21]

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[21]

-

Incubate the membrane with primary antibodies against p-PAK1 (Thr423), total PAK1, and other proteins of interest overnight at 4°C.[21]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14][21]

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[22]

References

- 1. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 2. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 3. bdbiosciences.com [bdbiosciences.com]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. texaschildrens.org [texaschildrens.org]

- 6. immunostep.com [immunostep.com]

- 7. This compound inhibits the growth of liver cancer cells by suppressing PAK1 and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. This compound Inhibits the Growth of Liver Cancer Cells By Suppressing PAK1 and NF-κB Activation | PLOS One [journals.plos.org]

- 10. bdbiosciences.com [bdbiosciences.com]

- 11. Cell viability assessment [protocols.io]

- 12. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. origene.com [origene.com]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. researchgate.net [researchgate.net]

- 17. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 18. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 19. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]

- 21. bio-rad.com [bio-rad.com]

- 22. protocols.io [protocols.io]

Optimal Concentration of IPA-3 for In Vitro Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

IPA-3 (Inhibitor of p21-activated kinase-3) is a highly selective, non-ATP-competitive allosteric inhibitor of Group I p21-activated kinases (PAKs), with a particular potency for PAK1. It functions by covalently binding to the autoregulatory domain of PAK1, thereby preventing its activation by upstream effectors like Cdc42.[1][2][3] This unique mechanism of action makes this compound a valuable tool for investigating the cellular functions of PAK1 and as a potential therapeutic agent in diseases characterized by aberrant PAK1 signaling, such as cancer.

These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of this compound for in vitro studies. The included data and protocols are intended to assist researchers in designing and executing experiments to effectively probe the role of PAK1 in their specific cellular models.

Data Presentation: Efficacious Concentrations of this compound

The optimal concentration of this compound is highly dependent on the cell type, the specific biological endpoint being measured, and the duration of treatment. The following table summarizes quantitative data from various in vitro studies to provide a starting point for experimental design.

| Application | Cell Line/System | Concentration Range | Incubation Time | Observed Effect | Reference |

| PAK1 Inhibition (Cell-Free) | N/A | IC50: 2.5 µM | N/A | Inhibition of PAK1 kinase activity | [1][3] |

| Growth Inhibition | Human NALM-6 (B cell precursor leukemia) | IC50: 0.98 µM | Not Specified | Inhibition of cell growth | [3] |

| Human SW1710 (Thyroid carcinoma) | IC50: 1.18 µM | Not Specified | Inhibition of cell growth | [3] | |

| Human YT (NK-like cell line) | IC50: 1.39 µM | Not Specified | Inhibition of cell growth | [3] | |

| H2M (Hepatocellular carcinoma) | IC50: ~28 µM (24h), ~21 µM (48h) | 24-48 hours | Inhibition of cell proliferation | [2] | |

| Induction of Cell Death | Human hematopoietic cells | EC50: 5 to >20 µM | 10-16 hours | Induction of apoptosis | |

| Inhibition of Cell Adhesion | Human hematopoietic cells | 20 µM | Not Specified | Decrease in cell adhesivity to fibronectin | |

| Inhibition of Colony Formation | Hepatocellular carcinoma cells | Not Specified | 7 days | Marked inhibition of colony formation | [2] |

| PAK1 Phosphorylation Inhibition | H2M (Hepatocellular carcinoma) | 20 µM | Overnight | Reduction in PAK1 phosphorylation | [2] |

| Inhibition of Membrane Ruffling | Various cell lines | Not Specified | Not Specified | Reversible inhibition of PMA-induced membrane ruffling | [1] |

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

The following diagram illustrates the mechanism by which this compound inhibits PAK1 signaling.

Caption: Mechanism of this compound inhibition of PAK1 activation.

General Experimental Workflow for In Vitro Studies

This diagram outlines a typical workflow for assessing the effect of this compound on cultured cells.

Caption: A generalized workflow for in vitro experiments using this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the optimal concentration and effects of this compound.

Cell Viability/Cytotoxicity Assay (MTT/MTS Assay)

This protocol is used to assess the effect of this compound on cell viability and to determine its IC50 or EC50 value.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of analysis. The optimal seeding density should be determined empirically for each cell line.

-

This compound Treatment: After allowing the cells to adhere overnight (for adherent cells), replace the medium with fresh medium containing various concentrations of this compound. A common starting range is 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT/MTS Addition:

-

For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan crystals.

-

For MTS: Add MTS reagent directly to the wells and incubate for 1-4 hours.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the this compound concentration to determine the IC50 value.

Western Blot for PAK1 Phosphorylation

This protocol is used to directly assess the inhibitory effect of this compound on PAK1 activity by measuring the phosphorylation of PAK1 at key activating sites (e.g., Thr423).

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-PAK1, anti-total-PAK1, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates or larger culture dishes. Once they reach the desired confluency, treat them with this compound at the desired concentrations (e.g., 5 µM, 10 µM, 20 µM) for a specified time (e.g., 1, 6, or 24 hours). Include a vehicle control.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-PAK1 overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total PAK1 and a loading control to normalize the phospho-PAK1 signal.

Colony Formation Assay

This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

6-well plates

-

Fixation solution (e.g., methanol or a mixture of methanol and acetic acid)

-

Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.

-

This compound Treatment: Allow the cells to adhere for 24 hours, then treat them with various concentrations of this compound.

-

Incubation: Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells. The medium can be replaced every 2-3 days with fresh medium containing the respective this compound concentrations.

-

Fixation and Staining:

-

Wash the wells with PBS.

-

Fix the colonies with the fixation solution for 10-15 minutes.

-

Remove the fixation solution and stain the colonies with crystal violet solution for 10-20 minutes.

-

-

Washing and Drying: Gently wash the wells with water to remove excess stain and allow the plates to air dry.

-

Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well. The results can be expressed as a percentage of the colony-forming efficiency of the control.

Conclusion

The optimal concentration of this compound for in vitro studies is a critical parameter that requires careful determination. The information and protocols provided in these application notes serve as a comprehensive resource for researchers to effectively utilize this compound as a specific inhibitor of PAK1. By starting with the recommended concentration ranges and adapting the protocols to their specific experimental systems, scientists can confidently investigate the multifaceted roles of PAK1 in health and disease.

References

Application Notes and Protocols for Dissolving IPA-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

IPA-3 (Inhibitor of p21-activated kinase 3) is a selective, non-ATP-competitive allosteric inhibitor of Group I p21-activated kinases (PAKs), which include PAK1, PAK2, and PAK3.[1][2] It functions by covalently binding to the autoregulatory domain of these kinases, thereby preventing their activation by upstream effectors like Cdc42.[3][4][5] With an IC₅₀ of approximately 2.5 µM for PAK1 in cell-free assays, this compound is a valuable tool for investigating the roles of Group I PAKs in various cellular processes, including cell proliferation, migration, and cytoskeletal dynamics.[1][3][4][5] Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the solubilization and use of this compound in both biochemical and cell-based assays.

Chemical Properties and Solubility

A summary of the key chemical and solubility properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 350.45 g/mol | [4] |

| Appearance | Yellow solid powder | |

| Purity | ≥95% | |

| Solubility in DMSO | Up to 70 mg/mL (~200 mM) | [4] |

| Solubility in Ethanol | 7 mg/mL (~20 mM) | [3] |

| Storage (Powder) | -20°C for up to 3 years | [3] |

| Storage (Stock Solution in DMSO) | -80°C for up to 1 year; -20°C for up to 1 month | [4] |

Note: Sonication is recommended to aid dissolution in both DMSO and ethanol.[3]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution for Biochemical and Cellular Assays

This protocol describes the preparation of a 20 mM stock solution of this compound in DMSO. This concentrated stock can then be diluted for use in various experiments.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional, but recommended)

Procedure:

-

Calculate the required mass of this compound: To prepare 1 mL of a 20 mM stock solution, you will need:

-

Mass (mg) = 20 mmol/L * 1 mL * (1 L / 1000 mL) * 350.45 g/mol * (1000 mg / 1 g) = 7.01 mg

-

-

Weigh the this compound powder: Carefully weigh out 7.01 mg of this compound powder and place it into a sterile microcentrifuge tube.

-

Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Dissolve the compound: Vortex the tube vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator until the solution is clear.

-

Storage: Aliquot the 20 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[4]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the concentrated this compound stock solution for use in cell culture experiments. It is crucial to maintain a low final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% is generally recommended.

Materials:

-

20 mM this compound stock solution in DMSO (from Protocol 1)

-

Pre-warmed complete cell culture medium

-

Sterile microcentrifuge tubes or conical tubes

Procedure:

-

Determine the final desired concentration of this compound: For this example, we will prepare a working solution that, when added to cells, will result in a final concentration of 10 µM this compound.

-

Calculate the required dilution: To achieve a final concentration of 10 µM from a 20 mM stock, a 1:2000 dilution is required.

-

Serial Dilution (Recommended): To avoid pipetting very small volumes, a serial dilution is recommended.

-

Step A (Intermediate Dilution): Prepare a 1 mM intermediate stock by diluting the 20 mM stock 1:20 in pre-warmed cell culture medium. For example, add 5 µL of the 20 mM stock to 95 µL of medium.

-

Step B (Final Working Solution): Prepare the final working solution by diluting the 1 mM intermediate stock 1:100 in pre-warmed cell culture medium. For example, add 10 µL of the 1 mM intermediate stock to 990 µL of medium to get a 10 µM working solution.

-

-

Direct Dilution (for larger volumes): If preparing a larger volume of the final working solution, you can perform a direct dilution. For example, to prepare 10 mL of a 10 µM working solution, add 5 µL of the 20 mM stock solution to 9.995 mL of pre-warmed complete cell culture medium.

-

Mix and Apply to Cells: Gently mix the final working solution and add the appropriate volume to your cell cultures. Ensure the final DMSO concentration does not exceed 0.5%.

Protocol 3: Preparation of Working Solutions for In Vitro Biochemical Assays (e.g., Kinase Assays)

This protocol describes the preparation of this compound working solutions for use in cell-free biochemical assays. The final DMSO concentration in the assay should be kept to a minimum and be consistent across all experimental conditions, including controls.

Materials:

-

20 mM this compound stock solution in DMSO (from Protocol 1)

-

Assay buffer specific to your kinase assay

-

Sterile microcentrifuge tubes

Procedure:

-

Determine the final desired concentration of this compound in the assay: For a typical kinase assay, you might test a range of this compound concentrations (e.g., from 1 µM to 50 µM).

-

Prepare a series of working solutions: Dilute the 20 mM stock solution in the assay buffer to create a series of working solutions at a concentration higher than the final desired concentration (e.g., 10X).

-

Example Dilution Series (for a 10X stock):

-

For a final concentration of 10 µM: Prepare a 100 µM working solution by adding 1 µL of the 20 mM stock to 199 µL of assay buffer.

-

For a final concentration of 2.5 µM: Prepare a 25 µM working solution by diluting the 100 µM working solution 1:4 in assay buffer (e.g., 25 µL of 100 µM stock + 75 µL of assay buffer).

-

-